molecular formula C17H17NO B12333165 Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

Cat. No.: B12333165
M. Wt: 251.32 g/mol
InChI Key: ANOKSAORNKFXLI-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- is a complex organic compound with the molecular formula C17H17NO and a molecular weight of 251.3230 . This compound is known for its unique structure, which includes a benz[e]indole moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction on indoline, where methyl and acetaldehyde groups are introduced at specific positions . The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol and acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized chemical reactors designed to handle the specific requirements of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-ylideneindoline acetaldehyde
  • 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
  • 1,3,3-Trimethyl-2-ylideneindole acetaldehyde

Uniqueness

Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benz[e]indole moiety differentiates it from other similar compounds, making it valuable in specialized applications .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(2Z)-2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)acetaldehyde

InChI

InChI=1S/C17H17NO/c1-17(2)15(10-11-19)18(3)14-9-8-12-6-4-5-7-13(12)16(14)17/h4-11H,1-3H3/b15-10-

InChI Key

ANOKSAORNKFXLI-GDNBJRDFSA-N

Isomeric SMILES

CC1(/C(=C/C=O)/N(C2=C1C3=CC=CC=C3C=C2)C)C

Canonical SMILES

CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.